
2-Bromo-4-methoxymandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methoxymandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom at the second position and a methoxy group at the fourth position on the benzene ring, with a mandelic acid moiety attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxymandelic acid typically involves the bromination of 4-methoxymandelic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions: 2-Bromo-4-methoxymandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methoxymandelic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-Methoxymandelic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-4-methoxymandelic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Bromo-4-methoxymandelic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The mandelic acid moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
類似化合物との比較
4-Methoxymandelic Acid: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-methylbenzoic Acid: Similar structure but with a methyl group instead of the mandelic acid moiety.
2-Bromo-4-methoxybenzoic Acid: Similar structure but without the mandelic acid moiety.
Uniqueness: 2-Bromo-4-methoxymandelic acid is unique due to the presence of both the bromine atom and the methoxy group on the benzene ring, combined with the mandelic acid moiety
特性
分子式 |
C9H9BrO4 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC名 |
2-(2-bromo-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChIキー |
FUMCEEVIEDSULH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)

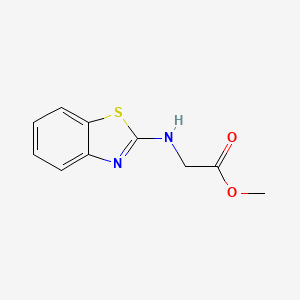

![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)
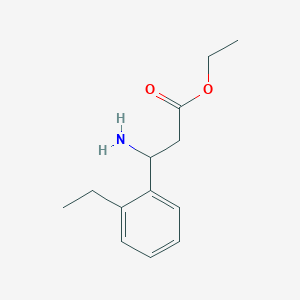

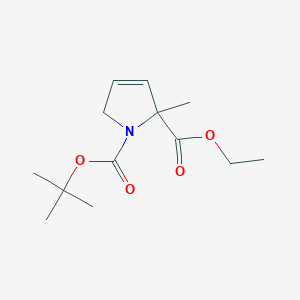
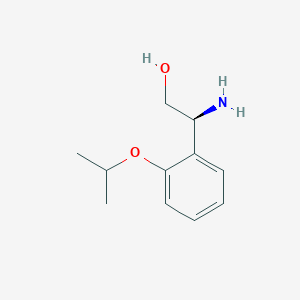

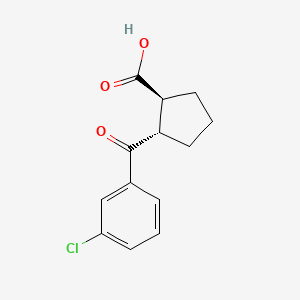
![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)
